4-methyl-N'-(4-phenylcyclohexyl)benzenesulfonohydrazide
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Overview
Description
4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol . It is a member of the benzenesulfonohydrazide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylcyclohexylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonohydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(4-methylphenyl)benzenesulfonohydrazide
- 4-methyl-N’-(4-methoxyphenyl)benzenesulfonohydrazide
- 4-methyl-N’-(4-chlorophenyl)benzenesulfonohydrazide
Uniqueness
4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-methyl-N'-(4-phenylcyclohexyl)benzenesulfonohydrazide |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-20-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-8,13-14,17-18,20-21H,9-12H2,1H3 |
InChI Key |
COQCMRVMQPCNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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